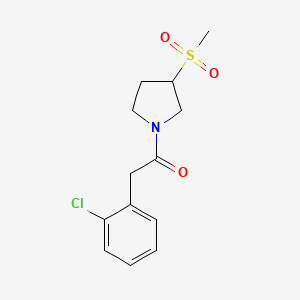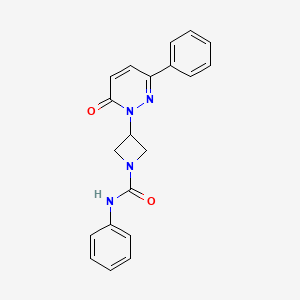
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as CMCS and has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of CMCS involves the binding of the compound to the active site of the protease enzyme. The sulfonamide group of CMCS interacts with the amino acid residues in the active site of the enzyme, leading to the inhibition of the enzyme activity. The morpholine ring of CMCS also plays a crucial role in the binding to the enzyme, as it interacts with the hydrophobic pocket of the enzyme.
Biochemical and Physiological Effects:
CMCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of cathepsin B and L. CMCS has also been found to have anti-inflammatory properties by inhibiting the activity of matrix metalloproteinases (MMPs). Additionally, CMCS has been used in the treatment of Alzheimer's disease due to its ability to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMCS in lab experiments is its high potency and selectivity towards protease enzymes. It has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using CMCS is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of CMCS in scientific research. One potential area of research is the development of new protease inhibitors based on the structure of CMCS. Another area of research is the use of CMCS as a fluorescent probe for the detection of protease activity in vivo. Additionally, CMCS could be used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, CMCS is a unique chemical compound that has gained significant attention in the field of scientific research. It has been used as a protease inhibitor, fluorescent probe, and potential drug candidate for the treatment of various diseases. The synthesis method of CMCS is straightforward, and it has been found to have several advantages and limitations for use in lab experiments. With several future directions for research, CMCS has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of CMCS involves the reaction of 4-aminobenzenesulfonamide with 3-cyanomorpholine-4-carbonyl chloride and N-methyl-2-propanamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in high yields and can be purified using column chromatography.
Applications De Recherche Scientifique
CMCS has been used in various scientific research studies due to its unique properties. It is commonly used as a protease inhibitor and has been found to inhibit the activity of various proteases, including cathepsin B, cathepsin L, and papain. CMCS has also been used as a fluorescent probe for the detection of protease activity in living cells.
Propriétés
IUPAC Name |
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12(2)18(3)24(21,22)15-6-4-13(5-7-15)16(20)19-8-9-23-11-14(19)10-17/h4-7,12,14H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBUXDWPQEEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)
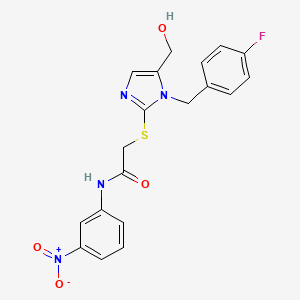
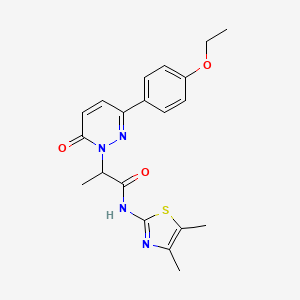
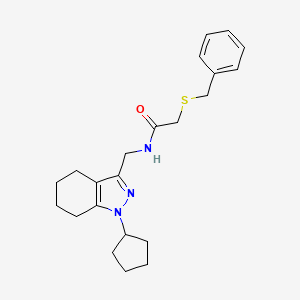
![7-[(2-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2715980.png)
![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)
![8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2715982.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2715983.png)
